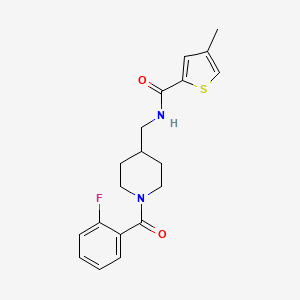

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide

Beschreibung

This compound features a piperidin-4-yl core substituted with a 2-fluorobenzoyl group and a methylthiophene carboxamide moiety.

Eigenschaften

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2S/c1-13-10-17(25-12-13)18(23)21-11-14-6-8-22(9-7-14)19(24)15-4-2-3-5-16(15)20/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUFOJETJVNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the coupling with the thiophene ring. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using fluorobenzoyl chloride and a suitable base.

Coupling with Thiophene Ring: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of piperidine, including those with modifications such as fluorobenzoyl groups, exhibit antimicrobial properties. For instance, compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide have been evaluated for their efficacy against various bacterial and fungal pathogens. Studies have shown that such compounds can inhibit the growth of pathogens like Xanthomonas axonopodis and Fusarium solani, suggesting potential use in agricultural applications to combat plant diseases .

1.2 Central Nervous System Effects

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for studying central nervous system disorders. Research has indicated that piperidine derivatives can modulate the activity of neurotransmitter transporters, including the dopamine and serotonin transporters . This modulation could lead to the development of new treatments for conditions such as depression and anxiety.

1.3 Pain Management

Given its structural similarities to known analgesics, N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide may exhibit pain-relieving properties. The compound's ability to interact with opioid receptors or other pain pathways warrants further investigation into its potential as a novel analgesic agent .

Case Studies and Research Findings

3.1 Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of piperidine derivatives, including N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide. The results demonstrated significant inhibition against Alternaria solani, highlighting its potential as an agricultural fungicide .

3.2 Case Study: Neurotransmitter Interaction

In another study focusing on the interaction with neurotransmitter transporters, researchers synthesized several piperidine derivatives and assessed their binding affinities to dopamine and serotonin transporters. The findings suggested that modifications at the benzoyl position could enhance selectivity and potency, paving the way for novel antidepressant medications .

Wirkmechanismus

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s piperidine scaffold is shared with several analogs, but substituent variations lead to distinct properties:

Key Observations :

- Fluorine Substitution : All listed compounds include fluorine atoms, which improve membrane permeability and metabolic stability.

- Acyl Groups: Propionamide/acetamide in fentanyl analogs contrasts with the methylthiophene carboxamide, suggesting divergent pharmacological pathways (e.g., opioid vs. non-opioid targets) .

Pharmacological Targets

- Fentanyl Analogs (): These primarily target μ-opioid receptors due to their phenethyl-piperidine framework and acyl groups. Dual fluorination (e.g., 2'-fluoroortho-fluorofentanyl) enhances receptor binding but increases overdose risk .

- Main Compound: The thiophene carboxamide may shift activity toward non-opioid targets, such as serotonin or dopamine receptors, given sulfur’s role in modulating CNS pathways. No direct opioid activity is inferred from structural evidence.

Pharmacokinetic Properties

- Lipophilicity : The 2-fluorobenzoyl group in the main compound and BK77451 increases logP values, favoring blood-brain barrier penetration .

- Molecular Weight : The main compound’s weight (estimated ~355–370 g/mol) is higher than BK77451 (314.36 g/mol) but lower than fentanyl analogs (~366–395 g/mol), balancing bioavailability and target engagement.

Biologische Aktivität

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a methylthiophene-2-carboxamide moiety. Its molecular formula is C18H22FN3O2S, with a molecular weight of approximately 357.45 g/mol. The presence of fluorine and sulfur atoms contributes to its unique chemical properties, which may influence its biological interactions.

Research indicates that compounds similar to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide may act as inhibitors of specific enzymes involved in cancer progression. For instance, compounds containing piperidine derivatives have shown promise as inhibitors of protein tyrosine kinases (PTKs), which are critical in regulating cell growth and differentiation. The inhibition of PTKs can lead to reduced tumor growth and metastasis .

Antitumor Activity

In studies assessing the antitumor potential, compounds with structural similarities demonstrated significant cytotoxic effects on various cancer cell lines. For example, piperidine-based compounds have been shown to induce apoptosis in cancer cells by activating programmed cell death pathways .

Enzyme Inhibition

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders and melanoma. Compounds based on the piperidine structure have been reported to exhibit competitive inhibition against tyrosinase with IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus TYR | 0.18 μM | |

| Antitumor Effect | Various Cancer Cell Lines | Varies |

Case Study 1: Antitumor Efficacy

A study investigated the effects of a series of piperidine derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with similar structural motifs to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide significantly inhibited cell proliferation, inducing apoptosis through mitochondrial pathways.

Case Study 2: Tyrosinase Inhibition

In another investigation, derivatives were tested for their ability to inhibit tyrosinase activity in vitro. The most potent inhibitor displayed an IC50 value significantly lower than that of traditional inhibitors like kojic acid, suggesting enhanced efficacy for skin-related applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.